ethyl 1-{[2,4'-dioxo-3'-(4-propoxyphenyl)spiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-{[2,4’-DIOXO-3’-(4-PROPOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDIN]-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[2,4’-DIOXO-3’-(4-PROPOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDIN]-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of indole derivatives with thiazolidine-2,4-dione under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the formation of the desired spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{[2,4’-DIOXO-3’-(4-PROPOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDIN]-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 1-{[2,4’-DIOXO-3’-(4-PROPOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDIN]-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 1-{[2,4’-DIOXO-3’-(4-PROPOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDIN]-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate
Uniqueness
ETHYL 1-{[2,4’-DIOXO-3’-(4-PROPOXYPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDIN]-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE stands out due to its spiro structure, which imparts unique chemical and biological properties. This structural feature makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H33N3O5S |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
ethyl 1-[[2',4-dioxo-3-(4-propoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-1'-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C28H33N3O5S/c1-3-17-36-22-11-9-21(10-12-22)31-25(32)18-37-28(31)23-7-5-6-8-24(23)30(27(28)34)19-29-15-13-20(14-16-29)26(33)35-4-2/h5-12,20H,3-4,13-19H2,1-2H3 |
InChI Key |
QUYTXCXRLMHHNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCC(CC5)C(=O)OCC |
Origin of Product |
United States |
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